molecular formula C14H12F3NO B1318829 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 401-20-7

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1318829
CAS No.: 401-20-7
M. Wt: 267.25 g/mol
InChI Key: BOJOVWFHQXNSBW-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position and a 2-methylphenoxy substituent at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group and the steric/electronic effects imparted by the methylphenoxy moiety.

Properties

IUPAC Name

2-(2-methylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(8-11(13)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOVWFHQXNSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Route

This route involves the reaction of 2-methylphenol (o-cresol) with a halogenated trifluoromethyl-substituted aniline derivative, typically under basic conditions.

  • Reactants: 2-methylphenol and 5-halogen-2-(trifluoromethyl)aniline (e.g., 5-chloro-2-(trifluoromethyl)aniline)
  • Base: Potassium carbonate (K₂CO₃) or other suitable bases
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Temperature: Elevated temperatures around 100–140°C
  • Mechanism: The phenol is deprotonated to phenoxide ion, which attacks the aromatic ring bearing the halogen substituent, displacing the halogen and forming the phenoxy linkage.

This method is supported by industrial practices where continuous flow reactors and controlled parameters optimize yield and purity.

Reduction of Nitro or Protected Intermediates

In some synthetic sequences, the trifluoromethyl aniline moiety is introduced via reduction of a nitro precursor or protected intermediates.

  • Starting materials: Nitro-substituted trifluoromethyl aromatic compounds or acyl-protected anilines
  • Reduction methods: Catalytic hydrogenation using Pd/C under hydrogen atmosphere or chemical reduction using Fe/HCl
  • Conditions: Hydrogen pressure typically 30–50 bar, temperatures 50–140°C, reaction times 3–24 hours
  • Catalysts: Palladium on carbon (Pd/C), Raney nickel, or β-cyclodextrin-functionalized Pd nanocatalysts for enhanced selectivity and yield
  • Purification: Column chromatography or recrystallization to isolate the aniline product

Multi-Step Synthesis Example

A representative synthetic sequence from literature involves:

  • Preparation of N-[3-(trifluoromethyl)phenyl]-2-pyridinecarboxamide via coupling of 3-(trifluoromethyl)aniline with 2-pyridinecarboxylic acid using carbodiimide coupling agents.
  • Amination via carbon-hydrogen bond activation with morpholine under oxygen atmosphere at 100–140°C.
  • Hydrolysis and purification steps to yield the target aniline derivative.
Step Reaction Type Reagents/Conditions Yield (%) Purity (%) Notes
1 Carbodiimide coupling 3-(trifluoromethyl)aniline, 2-pyridinecarboxylic acid, EDC·HCl, HOBt, DIPEA, DCM, RT, 12h ~85 >95 Formation of amide intermediate
2 C-H bond activation amination Morpholine, catalyst, O₂ atmosphere, 100–140°C, 4–24h 70–90 >95 High-efficiency amination
3 Hydrolysis and purification Base, reflux 50–100°C, 1–5h, column chromatography 75–85 >98 Final aniline product
4 SNAr substitution 2-methylphenol, K₂CO₃, DMF, 120°C, 12–24h 80–90 >95 Phenoxy group introduction via nucleophilic substitution
5 Catalytic hydrogenation Pd/C, H₂ (30–50 bar), ethanol, 50–140°C, 3–24h 85–95 >98 Reduction of nitro or protected intermediates
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction times.
  • Purification: Silica gel column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures ensures high purity.
  • Catalyst Selection: Use of β-cyclodextrin-functionalized Pd nanocatalysts has been reported to improve yields and selectivity in hydrogenation steps.
  • Continuous Flow Processing: Industrial scale synthesis benefits from continuous flow reactors that allow precise control of temperature, pressure, and reactant feed rates, improving reproducibility and scalability.

The preparation of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is achieved through well-established synthetic methodologies involving nucleophilic aromatic substitution of halogenated trifluoromethyl anilines with 2-methylphenol derivatives, combined with catalytic hydrogenation or reduction of nitro or protected intermediates. Reaction conditions such as temperature, solvent, base, and catalyst choice critically influence yield and purity. Industrial processes leverage continuous flow techniques and advanced catalysts to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to an aniline structure, which significantly influences its chemical reactivity and biological activity. The presence of the methylphenoxy group allows for versatile interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline exhibit significant anticancer properties. For instance, related compounds have shown IC50 values as low as 0.051 µM against pancreatic cancer cell lines, suggesting that the trifluoromethyl group enhances the compound's efficacy in targeting cancer cells .

Bioactivity Studies

The compound is being investigated for its potential as a bioactive molecule. Preliminary studies suggest that it may interact with cellular membranes due to its enhanced lipophilicity from the trifluoromethyl group, leading to modulation of intracellular targets.

Antimicrobial Properties

Research has also highlighted potential antimicrobial activities, which could be beneficial in developing new therapeutic agents against resistant strains of bacteria.

Polymer Production

Due to its chemical stability and unique functional groups, this compound is considered for use in the synthesis of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance physical properties like thermal stability and resistance to solvents.

Data Table: Comparison of Biological Activities

Compound NameIC50 (µM)TargetNotes
This compoundTBDPancreatic Cancer CellsPotential for further development
Related Compound A0.051BxPC-3 CellsSignificant anticancer activity
Related Compound B0.066Panc-1 CellsLower cytotoxicity against normal cells

Case Study 1: Anticancer Research

A study conducted on derivatives of this compound demonstrated promising results in inhibiting the growth of pancreatic cancer cell lines. The research utilized various concentrations to determine the IC50 values, revealing that modifications to the trifluoromethyl group could enhance potency against specific cancer types .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of related compounds, researchers employed techniques such as NMR spectroscopy and X-ray diffraction to confirm structural integrity and stability. These findings underscore the importance of structural modifications in developing effective therapeutic agents.

Mechanism of Action

The mechanism by which 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the methylphenoxy group can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of trifluoromethyl-substituted anilines are heavily influenced by substituent position, electronic nature, and steric bulk. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Biological Activity/Key Findings Reference
2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline Ortho: 2-methylphenoxy; Para: -CF₃ ~283.24 (est.) Likely moderate steric bulk; potential for balanced lipophilicity and target interaction
2-(Trifluoromethyl)aniline derivatives (30a, 31a) Ortho: -CF₃; Varied substituents 260–300 High activity (IC₅₀ < 1 µM) and low cytotoxicity in diamide derivatives
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline Meta: -OCH₃; Para: -CF₃ 283.24 Improved solubility due to methoxy group; used in organic electronics
2-Fluoro-5-(trifluoromethyl)aniline Ortho: -F; Para: -CF₃ 179.11 Enhanced electron-withdrawing effects; potential for reactive intermediate synthesis
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline Ortho: piperidinyl; Para: -CF₃ 244.26 Basic piperidine group enhances pharmacokinetic properties
2-(5-Methylfuran-2-yl)-5-(trifluoromethyl)aniline Ortho: furanyl; Para: -CF₃ ~245 (est.) Furan moiety increases π-stacking potential; used in cascade reactions
5-(Ethylsulfonyl)-2-methoxyaniline Para: -SO₂Et; Ortho: -OCH₃ 215.26 Sulfonyl group enhances binding to VEGFR2; critical pharmacophore

Biological Activity

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. The trifluoromethyl group is known to enhance lipophilicity and binding affinity, which may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of biological pathways, including:

  • Antimicrobial Activity : The compound may inhibit the growth of microorganisms by interfering with their metabolic processes.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
  • Pharmaceutical Applications : In drug development, this compound may serve as an inhibitor or modulator of proteins involved in disease pathways, leveraging its enhanced binding affinity due to the trifluoromethyl group.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound. Here are some key findings:

  • Anticancer Properties : Similar compounds have demonstrated significant antiproliferative activity against cancer cell lines. For instance, related structures have shown IC50 values in the low micromolar range against pancreatic cancer cells . The potential for this compound to exhibit similar properties warrants further investigation.
  • Selectivity and Potency : The presence of the trifluoromethyl group has been linked to increased selectivity towards certain biological targets. This feature may enhance the compound's efficacy in therapeutic applications .

Case Studies

  • Antimicrobial Activity : A study examining related compounds found that modifications in phenoxy groups significantly influenced antimicrobial efficacy. The presence of a trifluoromethyl group was associated with improved lipophilicity and cellular penetration, enhancing antimicrobial effects against various pathogens.
  • Cancer Cell Proliferation : In vitro assays conducted on structurally similar compounds indicated that modifications led to varied IC50 values against cancer cell lines. For example, one derivative exhibited an IC50 value as low as 0.051 µM against BxPC-3 cells, highlighting the potential effectiveness of trifluoromethyl-substituted anilines in cancer therapy .

Data Table

Compound NameBiological ActivityIC50 (µM)Targeted Pathway
This compoundAntimicrobial, Enzyme InhibitionTBDMetabolic Processes
Related Compound AAnticancer (Panc-1)0.066Cell Proliferation
Related Compound BAnticancer (BxPC-3)0.051Cell Proliferation

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

  • Step 1 : Reacting 2-methylphenol with a halogenated precursor (e.g., 2-chloro-5-(trifluoromethyl)aniline) under basic conditions (K2_2CO3_3, NaH) in polar aprotic solvents like DMF or DMSO.
  • Step 2 : Optimizing temperature (80–120°C) and catalyst selection (e.g., CuI for Ullmann coupling) to enhance regioselectivity and minimize byproducts .
  • Purification : Column chromatography or recrystallization improves purity (>95%), with HPLC or GC-MS for validation .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., trifluoromethyl at C5, methylphenoxy at C2). 13^{13}C NMR verifies aromaticity and electronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 283.24 g/mol) and detects isotopic patterns for fluorine .
  • FT-IR : Identifies NH2_2 stretching (~3400 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC50_{50} values indicate potency .
  • Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction optimization (e.g., low yield vs. high purity)?

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading). For example, DMF increases yield but may require rigorous drying to avoid hydrolysis .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., deprotonation of phenol) .
  • Byproduct Analysis : Characterize impurities (e.g., dimerization products) via preparative TLC and adjust stoichiometry .

Q. What strategies mitigate the electron-withdrawing effects of the trifluoromethyl group during functionalization?

  • Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine) to enable regioselective cross-coupling at the aniline ring .
  • Protection/Deprotection : Temporarily protect the NH2_2 group with Boc anhydride to prevent unwanted side reactions during electrophilic substitutions .

Q. How do structural modifications (e.g., replacing methylphenoxy with methoxypropoxy) alter biological activity?

  • Lipophilicity : LogP calculations (e.g., using MarvinSketch) show methoxypropoxy increases hydrophilicity, affecting membrane permeability .
  • SAR Studies : Compare IC50_{50} values of analogs in enzymatic assays. For example, bulkier substituents may sterically hinder target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., EGFR kinase). Focus on hydrogen bonding with NH2_2 and hydrophobic interactions with CF3_3 .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Considerations for Data Validation

  • Cross-Validation : Confirm biological activity using orthogonal assays (e.g., SPR + ITC for binding affinity) .
  • Reproducibility : Report reaction conditions in detail (e.g., solvent batch, humidity control) to address variability .
  • Contradiction Resolution : Re-examine analytical parameters (e.g., NMR solvent, column type) if spectral data conflicts with literature .

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